



# Application Note and Protocol: Diphenylcarbazide Method for Hexavalent Chromium Determination

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | 1,5-Diphenylcarbazide |           |
| Cat. No.:            | B1670730              | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The **1,5-diphenylcarbazide** (DPC) method is a highly sensitive and widely used colorimetric technique for the quantitative determination of hexavalent chromium [Cr(VI)].[1][2] This method is particularly valuable in environmental monitoring, occupational safety, and various industrial applications due to its specificity for Cr(VI), a known toxic and carcinogenic substance.[3] In an acidic solution, Cr(VI) oxidizes DPC to diphenylcarbazone, which then forms a stable, red-violet colored complex with the resulting trivalent chromium [Cr(III)].[4] The intensity of this color is directly proportional to the concentration of Cr(VI) in the sample and is measured spectrophotometrically at a maximum wavelength of approximately 540 nm.[4][5]

## Principle of the Method

The diphenylcarbazide method is based on a redox reaction followed by complexation. In an acidic medium, hexavalent chromium oxidizes **1,5-diphenylcarbazide** to **1,5-diphenylcarbazone**. The resulting diphenylcarbazone then chelates with the reduced chromium (III) to form a magenta-colored complex.[4][6] The absorbance of this colored solution is measured using a spectrophotometer, and the concentration of Cr(VI) is determined by comparing the absorbance to a standard calibration curve.[7]



# **Quantitative Data Summary**

The following table summarizes the key quantitative parameters of the diphenylcarbazide method for Cr(VI) determination.

| Parameter                                  | Value                                        | Notes                                                                                                 |
|--------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Wavelength of Maximum<br>Absorbance (λmax) | 540 nm                                       | The characteristic red-violet complex shows maximum absorbance at this wavelength. [3][4][5]          |
| Molar Absorptivity                         | ~40,000 L mol <sup>-1</sup> cm <sup>-1</sup> | This high value indicates the high sensitivity of the method. [1]                                     |
| Concentration Range                        | 0.05 to 2.0 mg/L                             | This is a typical linear range for<br>the method. The range can be<br>extended by sample dilution.[2] |
| Method Detection Limit (MDL)               | 0.02 mg/L                                    | The MDL can vary depending on the specific instrumentation and experimental conditions.  [6]          |
| Optimal pH                                 | ~1.0 - 2.0                                   | The reaction is pH-dependent and requires a strongly acidic environment.[5]                           |
| Color Development Time                     | 5 - 10 minutes                               | The color of the complex is stable within this time frame.[7]                                         |

# **Experimental Protocols**

- 1. Reagent Preparation
- Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone.[8] This solution should be stored in a dark bottle at 4°C and discarded if it becomes discolored.[8][9]

## Methodological & Application





- Acidifying Reagent (e.g., Sulfuric Acid or Phosphoric Acid): A common acidifying agent is a
  3M solution of sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or a 1M solution of phosphoric acid (H<sub>3</sub>PO<sub>4</sub>).[3][8]
  Phosphoric acid is often preferred as it can help to suppress interference from iron(III) ions.
  [9]
- Chromium Standard Stock Solution (1000 mg/L): Prepare by dissolving a precise amount of potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) in deionized water. Commercially available certified stock solutions are also suitable.[7]
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
- 2. Apparatus
- UV-Visible Spectrophotometer
- · Volumetric flasks and pipettes
- Cuvettes (1 cm path length)
- pH meter
- 3. Standard Operating Procedure for Hexavalent Chromium [Cr(VI)]
- Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 μm filter. Adjust the pH of the sample to be within the optimal range for the analysis if necessary.
- Reaction Mixture: In a clean volumetric flask, add a known volume of the sample (or standard solution).
- Acidification: Add the acidifying reagent to bring the pH of the solution to the optimal range (pH 1-2).
- Color Development: Add the diphenylcarbazide solution (a typical ratio is 1 part sample to 2 parts DPC reagent).[8] Mix the solution thoroughly and allow it to stand for 5-10 minutes for the color to develop fully.[3][7]



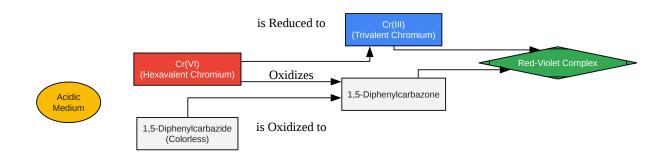
- Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
- Quantification: Determine the concentration of Cr(VI) in the sample by referring to a
  calibration curve prepared using the working standard solutions.
- 4. Protocol for Total Chromium Determination

To determine the total chromium concentration, any trivalent chromium [Cr(III)] present in the sample must first be oxidized to hexavalent chromium [Cr(VI)].

- Oxidation Step: To a known volume of the sample, add an oxidizing agent such as potassium permanganate or ammonium persulfate in an acidic medium.[9] Heat the solution to ensure complete oxidation.
- Removal of Excess Oxidant: After oxidation, any remaining oxidizing agent must be removed as it will interfere with the diphenylcarbazide reaction. This can be achieved by adding a reducing agent like sodium azide.
- Analysis: Proceed with the standard diphenylcarbazide method as described above for Cr(VI) determination. The result will represent the total chromium concentration.
- Calculation of Cr(III): The concentration of trivalent chromium can be calculated by subtracting the concentration of hexavalent chromium (determined without the oxidation step) from the total chromium concentration.

## Interferences

Several ions can interfere with the diphenylcarbazide method. The table below summarizes common interferences and methods to mitigate them.

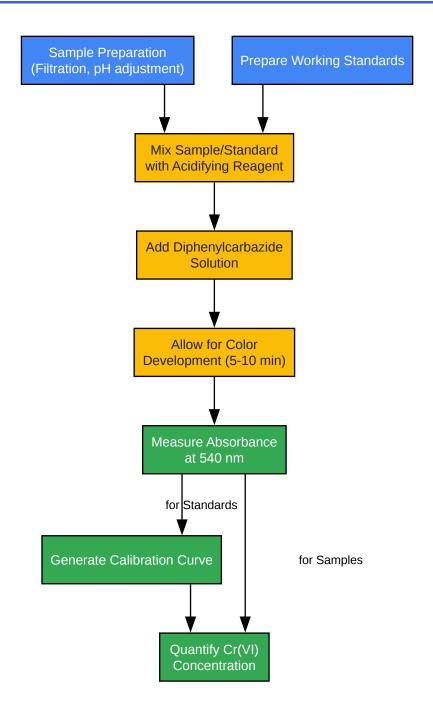



| Interfering Ion                | Effect                                                                     | Mitigation Method                                                                                                        |
|--------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Iron (Fe³+)                    | Forms a yellow-brown color that can interfere with the absorbance reading. | Addition of phosphoric acid can suppress this interference. [9] Alternatively, sodium fluoride can be used.              |
| Manganese (Mn²+)               | Can be oxidized to permanganate, which has a pink color.[9]                | Interference can be removed by the dropwise addition of sodium nitrite.[9]                                               |
| Molybdenum (Mo <sup>6+</sup> ) | Can react with diphenylcarbazide to form a colored complex.[1]             | Generally tolerated at concentrations up to 200 mg/L. [1]                                                                |
| Mercury (Hg <sup>2+</sup> )    | Can also form a colored complex with the reagent.[1]                       | Tolerated at concentrations up to 200 mg/L.[1]                                                                           |
| Vanadium (V <sup>5+</sup> )    | Interferes strongly with the reaction.[1]                                  | Tolerated at concentrations up to 10 times that of chromium.                                                             |
| Thiosulfate (S₂O₃²⁻)           | Can interfere with the Cr(VI) measurement, especially at low pH.[10]       | Use an alternative analytical method such as atomic absorption spectrophotometry if high concentrations are present.[10] |

# **Visualizations**

**Chemical Reaction Pathway** 






Click to download full resolution via product page

Caption: Chemical reaction pathway of the diphenylcarbazide method.

**Experimental Workflow** 





Click to download full resolution via product page

Caption: Experimental workflow for Cr(VI) determination.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary 3500-Cr B [nemi.gov]
- 3. jeest.ub.ac.id [jeest.ub.ac.id]
- 4. 4 Screening method to determine hexavalent chromium in surfaces Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 8. The DPC assay for measuring Cr(VI) The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. lovibond.com [lovibond.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note and Protocol: Diphenylcarbazide Method for Hexavalent Chromium Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670730#standard-operating-procedure-for-the-diphenylcarbazide-method]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com